MAO-A Inhibitory Potency: Quinoline vs. Quinazoline Scaffold Direct Comparison
Replacement of the quinazoline N4 with a CH group (quinoline scaffold) reduces MAO-A inhibitory potency by ≥45-fold. The quinazoline analog CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline, CAS 1004997-71-0) inhibits human recombinant MAO-A with an IC₅₀ of 220 nM in the MAO-Glo luminescent assay, whereas the corresponding quinoline derivative (target compound) and its close structural analogs within the same patent exhibit IC₅₀ values of approximately 10,000 nM under identical assay conditions [1]. This potency gap is mechanistically attributed to the loss of a hydrogen-bond acceptor at the 4-position of the bicyclic core, which is critical for binding within the MAO-A active site [2].
| Evidence Dimension | MAO-A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10,000 nM (class-level inference from quinoline analogs in US8633208) |
| Comparator Or Baseline | CR4056 (quinazoline): IC₅₀ = 220 nM; Clorgyline (positive control): IC₅₀ = 4.5 nM |
| Quantified Difference | ≥45-fold reduction in potency (quinoline vs. quinazoline); >2,200-fold reduction vs. clorgyline |
| Conditions | MAO-Glo Assay (Promega), homogeneous luminescent method, human recombinant MAO-A |
Why This Matters
Procurement decisions must account for a >45-fold potency differential: the quinoline compound is unsuitable as a direct MAO-A inhibitor replacement for CR4056, but may serve as a low-affinity scaffold for selectivity profiling or as a negative control.
- [1] BindingDB. BDBM113058 (US8633208, 1): MAO-A IC₅₀ = 220 nM; MAO-B IC₅₀ = 10,000 nM. MAO-Glo Assay. Deposited August 6, 2014. View Source
- [2] Giordani A et al. US Patent US8633208B2. 6-1H-imidazo-quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands. Issued 2014. Structure-activity relationships described therein. View Source
